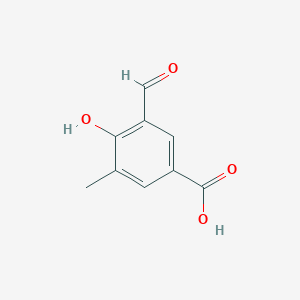

3-Formyl-4-hydroxy-5-methylbenzoic acid

Descripción

BenchChem offers high-quality 3-Formyl-4-hydroxy-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-4-hydroxy-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-formyl-4-hydroxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-2-6(9(12)13)3-7(4-10)8(5)11/h2-4,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLRACWELYCDDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775336-58-8 |

Source

|

| Record name | 3-formyl-4-hydroxy-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1H and 13C NMR chemical shifts for 3-Formyl-4-hydroxy-5-methylbenzoic acid

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Formyl-4-hydroxy-5-methylbenzoic Acid

Introduction

3-Formyl-4-hydroxy-5-methylbenzoic acid is a polysubstituted aromatic compound of significant interest in synthetic chemistry and drug discovery due to its array of functional groups, which allow for diverse chemical modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the expected , grounded in established principles of NMR spectroscopy and supplemented by data from analogous structures. The discussion is tailored for researchers and scientists in the field, offering insights into the causal relationships between molecular structure and spectral features.

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum of 3-Formyl-4-hydroxy-5-methylbenzoic acid is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring: the electron-withdrawing carboxyl and formyl groups, and the electron-donating hydroxyl and methyl groups.

A detailed breakdown of the expected proton signals is as follows:

-

Aromatic Protons (H-2 and H-6): The two protons on the aromatic ring are in different chemical environments. H-2 is situated between the carboxyl and formyl groups, both of which are strongly electron-withdrawing. This will cause a significant downfield shift. H-6 is positioned between the electron-donating methyl and hydroxyl groups, which would typically cause an upfield shift. However, the overall electronic landscape of the ring will influence its final position.

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

-

Formyl Proton (-CHO): The proton of the aldehyde group is highly deshielded and will appear far downfield, typically in the range of 9.5-10.5 ppm.

-

Carboxyl Proton (-COOH): The acidic proton of the carboxylic acid group is also highly deshielded and will appear as a broad singlet at a chemical shift greater than 10 ppm, often in the 12-13 ppm range.

-

Methyl Proton (-CH3): The protons of the methyl group are shielded and will appear upfield, typically in the range of 2.0-2.5 ppm.

The following table summarizes the predicted 1H NMR chemical shifts for 3-Formyl-4-hydroxy-5-methylbenzoic acid.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 8.0 - 8.2 | Singlet | 1H |

| H-6 | 7.8 - 8.0 | Singlet | 1H |

| -OH | 5.0 - 9.0 (broad) | Singlet | 1H |

| -CHO | 9.8 - 10.2 | Singlet | 1H |

| -COOH | 12.0 - 13.0 (broad) | Singlet | 1H |

| -CH3 | 2.2 - 2.4 | Singlet | 3H |

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

The expected 13C NMR signals for 3-Formyl-4-hydroxy-5-methylbenzoic acid are as follows:

-

Carbonyl Carbons (-COOH and -CHO): The carbon atoms of the carboxyl and formyl groups are highly deshielded and will appear far downfield. The formyl carbon is typically found between 190-200 ppm, while the carboxyl carbon is found between 165-185 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts based on their substitution pattern.

-

C-4 (ipso- to -OH): This carbon will be shifted downfield due to the electronegativity of the oxygen atom.

-

C-1 (ipso- to -COOH): This carbon will also be shifted downfield.

-

C-3 (ipso- to -CHO): This carbon will be shifted downfield.

-

C-5 (ipso- to -CH3): This carbon will be shifted slightly upfield due to the electron-donating nature of the methyl group.

-

C-2 and C-6: These carbons will have chemical shifts influenced by the adjacent substituents.

-

-

Methyl Carbon (-CH3): The carbon of the methyl group is highly shielded and will appear upfield, typically in the range of 15-25 ppm.

The following table summarizes the predicted 13C NMR chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 125 - 130 |

| C-2 | 130 - 135 |

| C-3 | 135 - 140 |

| C-4 | 155 - 160 |

| C-5 | 120 - 125 |

| C-6 | 130 - 135 |

| -COOH | 168 - 172 |

| -CHO | 190 - 195 |

| -CH3 | 18 - 22 |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality 1H and 13C NMR spectra of 3-Formyl-4-hydroxy-5-methylbenzoic acid. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of exchangeable protons like -OH and -COOH.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Formyl-4-hydroxy-5-methylbenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be needed for quantitative measurements.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

13C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more scans, as 13C is much less sensitive than 1H.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the 1H spectrum.

-

Assign the peaks to the corresponding protons and carbons in the molecule.

Structure-Spectrum Correlation

The following diagram illustrates the correlation between the molecular structure of 3-Formyl-4-hydroxy-5-methylbenzoic acid and its predicted 1H and 13C NMR chemical shifts.

Caption: Correlation of molecular structure with predicted NMR shifts.

Conclusion

References

-

PubChem Compound Summary for CID 343335, 3-Formyl-4-hydroxy-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

Whitepaper: Elucidating the Solid-State Architecture and Conformational Dynamics of 3-Formyl-4-hydroxy-5-methylbenzoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Formyl-4-hydroxy-5-methylbenzoic acid is a multifunctional aromatic compound with significant potential as a building block in supramolecular chemistry, materials science, and as a precursor for pharmacologically active molecules. Its utility is fundamentally governed by its three-dimensional structure and conformational preferences, which are dictated by a delicate interplay of intramolecular hydrogen bonding and crystal packing forces. This guide presents a comprehensive methodological framework for the definitive characterization of its crystal structure and a thorough conformational analysis. We outline a systematic approach encompassing organic synthesis, single-crystal X-ray diffraction, spectroscopic analysis, and computational modeling. The causality behind each experimental choice is detailed to provide a self-validating system for analysis, ensuring the generation of robust and reliable data for applications in drug design and materials engineering.

Introduction and Strategic Importance

Substituted benzoic acids are cornerstone molecules in medicinal chemistry and materials science. The specific arrangement of formyl, hydroxyl, and carboxyl groups on a benzene ring creates a unique electronic and steric environment, predisposing these molecules to engage in specific, directional intermolecular interactions. 3-Formyl-4-hydroxy-5-methylbenzoic acid (FHMB) is a compound of particular interest due to the juxtaposition of a hydrogen-bond donor (hydroxyl), a hydrogen-bond acceptor (formyl carbonyl), and a versatile carboxylic acid moiety.

This specific arrangement suggests several potential applications:

-

Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions, making FHMB a candidate as an organic linker for designing novel MOFs with tailored pore sizes and functionalities.[1]

-

Pharmaceutical Synthesis: The aldehyde and carboxylic acid groups offer reactive handles for the synthesis of more complex molecules, while the phenolic moiety is a common feature in compounds with antioxidant or other biological activities.[2]

Understanding the solid-state structure is paramount. The planarity of the molecule, the potential for strong intramolecular hydrogen bonding between the phenolic hydroxyl and the adjacent formyl group, and the dimeric association of carboxylic acids are critical features that dictate its assembly in the solid state. This guide provides the scientific rationale and detailed protocols for a complete structural and conformational elucidation.

Synthesis and Crystallization Protocol

The first critical step is the synthesis of high-purity FHMB and the subsequent growth of single crystals suitable for X-ray diffraction. A plausible and efficient synthetic route is the targeted formylation of 3-hydroxy-4-methylbenzoic acid.

Proposed Synthesis: Ortho-Formylation via the Duff Reaction

The Duff reaction provides a regioselective method for the formylation of activated aromatic rings, such as phenols.

Protocol:

-

Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-hydroxy-4-methylbenzoic acid (1 equivalent) to a solution of glycerol and boric acid.

-

Reagent Addition: Add hexamethylenetetramine (HMTA) (1.5 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to 150-160 °C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, the reaction mixture is hydrolyzed by adding hot dilute sulfuric acid or hydrochloric acid and heating for an additional 30-60 minutes to decompose the intermediate Schiff base.

-

Workup and Purification: The precipitated crude product is filtered, washed with cold water to remove inorganic salts, and then purified. Recrystallization from an ethanol-water mixture is a standard and effective method for purifying substituted benzoic acids to obtain high-purity material.[3]

Single Crystal Growth: A Self-Validating Approach

The quality of the crystal directly impacts the quality of the diffraction data. The choice of solvent is critical and is guided by the solubility of the compound.

Protocol:

-

Solvent Screening: Test the solubility of purified FHMB in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water-alcohol mixtures). The ideal solvent will fully dissolve the compound when hot but show limited solubility at room temperature.

-

Slow Evaporation (Primary Method):

-

Prepare a saturated solution of FHMB in a suitable solvent (e.g., ethanol/water) at an elevated temperature.

-

Filter the hot solution through a pre-warmed funnel with glass wool to remove any particulate matter.

-

Transfer the filtrate to a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

-

Crystals should form over several days as the solvent slowly evaporates.

-

-

Vapor Diffusion: If slow evaporation is unsuccessful, place the vial containing the FHMB solution inside a larger, sealed jar containing a less polar "anti-solvent" in which FHMB is insoluble. The slow diffusion of the anti-solvent vapor into the primary solvent will gradually reduce solubility and promote crystallization.

Crystal Structure Determination Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement in a crystalline solid.

Experimental Workflow

The process from crystal to final structure follows a well-defined path, designed to ensure data integrity at each step.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Crystallographic Data Summary

The final output of a successful SC-XRD experiment is a set of crystallographic data, which should be presented clearly. The following table shows the expected parameters for a compound like FHMB, with example values drawn from a related structure for context.[4]

| Parameter | Expected Value / Information |

| Chemical Formula | C9H8O3 |

| Formula Weight | 164.16 g/mol |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a, b, c (Å) | To be determined (TBD) |

| α, β, γ (°) | α=γ=90, β=TBD (Monoclinic); α=β=γ=90 (Orthorhombic) |

| Volume (ų) | TBD |

| Z (Molecules per cell) | TBD (Typically 2, 4, or 8) |

| Temperature (K) | 100(2) or 296(2) K |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| R_int | < 0.05 |

| Final R indices [I > 2σ(I)] | R1 < 0.05, wR2 < 0.15 |

| Goodness-of-fit (S) | ~1.0 |

Conformational Analysis: Integrating Experiment and Theory

While SC-XRD provides the solid-state conformation, the molecule's behavior in solution and its intrinsic energetic preferences are equally important. A full conformational analysis requires a combined approach.

Core Conformational Questions

-

Intramolecular Hydrogen Bonding: Does a strong O-H···O=C hydrogen bond exist between the phenolic hydroxyl and the adjacent formyl group? This is a critical interaction that can rigidify the molecule. Such six-membered hydrogen-bonded rings are generally favorable.[5]

-

Carboxylic Acid Orientation: What is the rotational barrier around the C(aryl)-C(carboxyl) bond? Is the carboxylic acid group coplanar with the benzene ring?

-

Dimerization: Does the carboxylic acid form the classic hydrogen-bonded dimer in the solid state?

Integrated Analysis Workflow

A robust analysis correlates experimental spectroscopic data with theoretical calculations to build a complete picture of the molecule's conformational landscape.

Caption: Integrated workflow for conformational analysis.

Spectroscopic Protocols

-

FT-IR Spectroscopy:

-

Acquire a spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

-

Causality: The key diagnostic peaks are the O-H and C=O stretching frequencies. A broad O-H stretch around 3000 cm⁻¹ would indicate carboxylic acid dimerization. The position of the phenolic O-H stretch can confirm intramolecular hydrogen bonding (it will be red-shifted and broadened compared to a free phenol). The carbonyl region (1650-1750 cm⁻¹) will reveal distinct stretches for the formyl and carboxylic acid groups.

-

-

NMR Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC).

-

Causality: The chemical shift of the phenolic proton is highly diagnostic. A downfield shift (>10 ppm) is strong evidence of its participation in a hydrogen bond. Nuclear Overhauser Effect (NOE) experiments can confirm through-space proximity between the phenolic proton and the formyl proton.

-

Computational Modeling Protocol

-

Methodology: Density Functional Theory (DFT) calculations provide an accurate in-silico model of molecular properties.

-

Software: Use a standard quantum chemistry package like Gaussian or ORCA.

-

Functional/Basis Set: A combination like B3LYP/6-311++G(d,p) offers a good balance of accuracy and computational cost for this type of molecule.[6]

-

Conformational Search: Perform a relaxed scan of the potential energy surface by rotating the C-C bonds connected to the formyl and carboxyl groups to identify all low-energy conformers.

-

Optimization and Frequency: Perform a full geometry optimization on each identified conformer, followed by a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum.

-

Data Analysis: Compare the calculated lowest-energy structure with the experimental X-ray structure. Compare the calculated vibrational frequencies and NMR chemical shifts with the experimental spectra to validate the computational model.

-

Expected Outcomes and Scientific Impact

By executing this comprehensive analytical strategy, we will achieve a definitive understanding of 3-Formyl-4-hydroxy-5-methylbenzoic acid. The expected outcomes include:

-

An Unambiguous 3D Structure: The precise bond lengths, bond angles, and torsion angles in the solid state.

-

Supramolecular Assembly: A detailed map of the intermolecular interactions (hydrogen bonds, π-stacking) that govern the crystal packing.

-

Conformational Preferences: Knowledge of the most stable conformer(s) in both the solid state and in solution, supported by a robust energetic and spectroscopic profile.

This fundamental knowledge is critical for rational drug design, where molecular shape determines binding affinity, and for the predictive design of new crystalline materials, where intermolecular interactions dictate the final architecture and properties of the material.

References

-

LookChem. (n.d.). 3-formyl-4-hydroxy-5-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Formyl-5-hydroxybenzoic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). O-formyl benzoic acid or p- formyl benzoic acid. Which is more acidic?. Retrieved from [Link]

-

Ito, S., et al. (2011). 3,4,5-Trihydroxybenzoic acid. PMC. Retrieved from [Link]

-

Fiedorow, P., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). MDPI. Retrieved from [Link]

-

Pearson. (n.d.). How does intramolecular hydrogen bonding in ortho-hydroxybenzoic acid influence its stability?. Retrieved from [Link]

-

Chemistry Guru. (n.d.). Intramolecular vs Intermolecular Hydrogen Bond. Retrieved from [Link]

-

Stenutz. (n.d.). methyl 3-formyl-4-hydroxybenzoate. Retrieved from [Link]

-

NextSDS. (n.d.). 3-formyl-4-hydroxy-5-methoxybenzoic acid — Chemical Substance Information. Retrieved from [Link]

- Google Patents. (2018). CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof.

-

ResearchGate. (2020). Crystal structure of 3-cinnamoyl-4-hydroxybenzoic acid, C16H12O4. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-formyl-4-methylbenzoic acid (C9H8O3). Retrieved from [Link]

- Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

-

Royal Society of Chemistry. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

-

MDPI. (2021). Combined Use of Structure Analysis, Studies of Molecular Association in Solution, and Molecular Modelling to Understand the Different Propensities of Dihydroxybenzoic Acids to Form Solid Phases. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). CONFORMATIONAL ANALYSIS AND FORMATION ENTHALPY OF (3R,5S,6R)-6-ACETYLAMIDOPENICILLANIC ACID CALCULATED BY THE PM3, PM6 AND PM. Retrieved from [Link]

-

La Salle University. (n.d.). Conformational analysis. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) 3,4,5-Trihydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cas 712-53-8,3-formyl-4-hydroxy-5-methoxybenzoic acid | lookchem [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Thermodynamic Stability and Physicochemical Properties of 3-Formyl-4-hydroxy-5-methylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and physicochemical properties of 3-Formyl-4-hydroxy-5-methylbenzoic acid. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document establishes a robust framework for its characterization. By leveraging data from structurally analogous compounds, applying fundamental principles of physical organic chemistry, and detailing validated experimental protocols, this guide serves as an essential resource for researchers in drug discovery, materials science, and chemical synthesis. We will explore the influence of intramolecular hydrogen bonding, substituent effects, and molecular architecture on key parameters such as acidity (pKa), solubility, and thermal stability. This document is designed to not only present predictive insights but also to equip scientists with the methodologies required to generate empirical data for this and similar molecules.

Introduction and Molecular Overview

3-Formyl-4-hydroxy-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a hydroxyl group, a formyl group, and a methyl group on a benzene ring, suggests a complex interplay of electronic and steric effects that dictate its chemical behavior. The relative positions of the hydroxyl and formyl groups allow for the formation of a strong intramolecular hydrogen bond, a key structural motif that significantly influences the molecule's properties.

The strategic arrangement of functional groups makes this molecule and its derivatives interesting candidates for applications in medicinal chemistry and materials science. For instance, similar structures are used as building blocks for metal-organic frameworks (MOFs) or as precursors in the synthesis of complex organic molecules.[1][2] A thorough understanding of its stability and physicochemical properties is therefore a prerequisite for any potential application.

Molecular Structure and Key Features

-

Core Scaffold: Benzoic acid

-

Substituents:

-

-COOH (Carboxylic Acid): The primary acidic group, responsible for salt formation and hydrogen bonding.

-

-OH (Hydroxyl): A secondary acidic group and a potent hydrogen bond donor. Its position ortho to the formyl group is critical.

-

-CHO (Formyl): An electron-withdrawing group and a hydrogen bond acceptor.

-

-CH3 (Methyl): An electron-donating group.

-

The synergy between these groups, particularly the intramolecular hydrogen bond between the 4-hydroxyl and 3-formyl groups, is expected to be a dominant factor in the molecule's overall property profile.

Importance of Physicochemical Characterization

In the context of drug development, properties like solubility and acidity are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For materials science, thermal stability is paramount for determining processing conditions and the operational limits of a final product.[4] This guide will provide the theoretical and practical framework for assessing these critical parameters.

Predicted Physicochemical and Thermodynamic Properties

In the absence of extensive experimental data, we can predict the properties of 3-Formyl-4-hydroxy-5-methylbenzoic acid by analyzing the contributions of its functional groups and comparing it to well-characterized analogs.

Acidity (pKa)

The molecule possesses two acidic protons: one on the carboxylic acid group and one on the hydroxyl group.

-

Carboxylic Acid pKa: The pKa of benzoic acid is approximately 4.2.[5] The substituents on the ring will modulate this value. The electron-withdrawing formyl group (-CHO) is expected to increase the acidity (lower the pKa) of the carboxylic acid. Conversely, the electron-donating methyl (-CH3) and hydroxyl (-OH) groups would typically decrease acidity (raise the pKa). However, the intramolecular hydrogen bond between the hydroxyl and formyl groups will significantly stabilize the carboxylate conjugate base, leading to a predicted pKa for the carboxylic acid that is lower than that of benzoic acid itself. For a structurally similar compound, 3-Formyl-2-hydroxy-5-methyl-benzoic acid, a predicted pKa of 2.71 has been noted.[6]

-

Hydroxyl pKa: The pKa of phenol is approximately 10.0. The presence of the electron-withdrawing formyl and carboxylic acid groups will make the hydroxyl group on 3-Formyl-4-hydroxy-5-methylbenzoic acid more acidic than phenol, likely in the range of 7-9.

Solubility

The solubility of a compound is a critical parameter, especially in pharmaceutical sciences.[7] It is governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation.

-

Aqueous Solubility: The presence of multiple polar, hydrogen-bonding groups (-COOH, -OH, -CHO) suggests some degree of water solubility. However, the aromatic ring provides significant hydrophobic character. The strong intramolecular hydrogen bond may also reduce the availability of the hydroxyl and formyl groups to form hydrogen bonds with water, potentially lowering solubility compared to an isomer where such a bond is not possible. The overall aqueous solubility is expected to be low but highly pH-dependent. At pH values above the carboxylic acid's pKa, the molecule will deprotonate to form a more soluble carboxylate salt.

-

Organic Solvent Solubility: The compound is expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). This is a common characteristic for multifunctional aromatic acids.[3]

Thermodynamic Stability

Thermodynamic stability can be assessed through thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

-

Melting Point: The melting point is a good indicator of the stability of the crystal lattice. Strong intermolecular interactions, such as hydrogen bonding from the carboxylic acid dimers and stacking of the aromatic rings, will lead to a relatively high melting point. For comparison, the related compound 3-Formyl-4-hydroxybenzoic acid has a melting point of 246-250 °C. It is expected that 3-Formyl-4-hydroxy-5-methylbenzoic acid will have a similarly high melting point.

-

Thermal Decomposition: TGA can reveal the temperature at which the molecule begins to degrade. For aromatic carboxylic acids, decomposition often begins with decarboxylation at elevated temperatures. The stability of the molecule is generally high due to the aromatic system.[8] The onset of decomposition is likely to be well above the melting point.

Quantitative Data Summary (Predicted and Analog-Based)

| Property | Predicted/Analog-Based Value | Rationale / Analog Compound |

| Molecular Weight | 180.16 g/mol | Calculated |

| pKa (Carboxylic Acid) | ~2.7 - 3.5 | Electron-withdrawing groups and H-bonding increase acidity.[6] |

| pKa (Hydroxyl) | ~7 - 9 | Electron-withdrawing groups increase acidity relative to phenol. |

| Melting Point (°C) | > 200 °C | High degree of intermolecular hydrogen bonding. (Analog: 3-Formyl-4-hydroxybenzoic acid, 246-250 °C). |

| Aqueous Solubility | Low, pH-dependent | Balance of polar groups and hydrophobic ring. |

| Organic Solubility | High in polar aprotic solvents | Good solvation of polar functional groups (e.g., in DMSO, DMF). |

Experimental Protocols for Characterization

To move from prediction to empirical fact, a series of standardized experiments are required. The following protocols are presented as a guide for researchers to characterize 3-Formyl-4-hydroxy-5-methylbenzoic acid.

Determination of Acid Dissociation Constants (pKa)

The pKa values are crucial for understanding the ionization state of the molecule at different pH levels. Potentiometric titration is a robust and common method.

Protocol: Potentiometric Titration

-

Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of 3-Formyl-4-hydroxy-5-methylbenzoic acid and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system if aqueous solubility is low (e.g., 50:50 methanol:water).[9]

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence points (where the slope is steepest) correspond to the complete neutralization of the acidic protons. The pKa is the pH at the half-equivalence point.[9] Two equivalence points should be observed, one for the carboxylic acid and one for the hydroxyl group.

Alternative Method: UV-Vis Spectrophotometry

For poorly soluble compounds, spectrophotometric determination can be highly effective. This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.[5]

Solubility Determination

The thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard.[10]

Protocol: Equilibrium Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid 3-Formyl-4-hydroxy-5-methylbenzoic acid to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached.[10]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Centrifugation prior to filtration is also recommended.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

Thermal Analysis

Thermal analysis provides critical information on melting, phase transitions, and decomposition, which are key indicators of thermodynamic stability.[4]

Protocol: TGA and DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 3-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or ceramic).[11]

-

Instrument Setup (TGA): Place the sample in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen, to observe thermal decomposition, or air, to observe oxidative decomposition) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).[11]

-

Instrument Setup (DSC): Place the sample pan and a reference pan (empty) into the DSC cell. Heat the sample under a controlled atmosphere at a constant rate (e.g., 5-10 °C/min).

-

Data Analysis:

-

TGA Thermogram: A plot of mass versus temperature. A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a key measure of thermal stability.

-

DSC Thermogram: A plot of heat flow versus temperature. Endothermic peaks (heat absorption) typically correspond to melting, while exothermic peaks (heat release) can indicate crystallization or decomposition.[12]

-

Visualizing Key Concepts and Workflows

Diagrams are essential for clarifying complex relationships and experimental processes.

Intramolecular Interactions

The intramolecular hydrogen bond is a defining feature of this molecule's structure and reactivity.

Caption: Intramolecular hydrogen bond between hydroxyl and formyl groups.

Experimental Workflow for Physicochemical Characterization

A logical flow of experiments ensures comprehensive characterization.

Caption: Workflow for the comprehensive characterization of the target molecule.

Conclusion

This technical guide has established a detailed framework for understanding and determining the thermodynamic stability and physicochemical properties of 3-Formyl-4-hydroxy-5-methylbenzoic acid. Through the analysis of its molecular structure, we predict that intramolecular hydrogen bonding plays a pivotal role in defining its acidity, solubility profile, and thermal stability. The provided experimental protocols for pKa, solubility, and thermal analysis offer a clear and validated path for researchers to obtain empirical data. By integrating theoretical predictions with robust experimental methodologies, this guide empowers scientists in drug development and materials science to effectively characterize this molecule and advance its potential applications.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Vertex AI Search.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). American Pharmaceutical Review.

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4). WuXi AppTec.

- Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO | The Journal of Organic Chemistry - ACS Publications. (2020, July 17).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Rheolution.

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).

- An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.). ACD/Labs.

- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - MDPI. (2020, April 2). MDPI.

- Investigation of Thermal Properties of Carboxyl

- Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing). (n.d.). RSC Publishing.

- COF-300 synthesis and colloidal stabilization with substituted benzoic acids - RSC Publishing. (2023, May 12). RSC Publishing.

- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16).

- Thermodynamics of benzoic acid protonation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). RSC Publishing.

- Cas 712-53-8,3-formyl-4-hydroxy-5-methoxybenzoic acid - LookChem. (n.d.). LookChem.

- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC. (n.d.). PMC.

- Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids | The Journal of Organic Chemistry - ACS Publications. (2002, May 29).

- 3-Formyl-4-methylbenzoic Acid | 69526-89-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 3-Formyl-4-hydroxybenzoic acid 97 584-87-2. (n.d.).

- 3-Formyl-4-hydroxybenzoic acid (4-Hydroxy-5-formylbenzoic acid) | Metal-organic Framework | MedChemExpress. (n.d.). MedChemExpress.

- 3-Formyl-2-hydroxy-5-methyl-benzoic acid 67127-83-7 wiki - Guidechem. (n.d.). Guidechem.

- Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One - Our journal portfolio - PLOS. (2017, December 14). PLOS.

- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9). Lab Manager.

- (PDF) Insight to Cellulose - Polycarboxylic Acid Intermolecular Interactions Using TG and DSC Thermal Analysis Tools - ResearchGate. (n.d.).

- Technical Support Center: Scaling Up the Synthesis of 3-Hydroxy-4-methylbenzoic Acid - Benchchem. (n.d.). Benchchem.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). IIT Kanpur.

- CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents. (n.d.).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents [patents.google.com]

- 3. rheolution.com [rheolution.com]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. acdlabs.com [acdlabs.com]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. libjournals.unca.edu [libjournals.unca.edu]

- 9. web.williams.edu [web.williams.edu]

- 10. raytor.com [raytor.com]

- 11. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 12. iitk.ac.in [iitk.ac.in]

A Technical Guide to the Spectroscopic Characterization of 3-Formyl-4-hydroxy-5-methylbenzoic acid

Abstract

This technical guide provides a comprehensive methodology for the characterization of 3-Formyl-4-hydroxy-5-methylbenzoic acid using Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for researchers, analytical scientists, and professionals in drug development, this document outlines the theoretical underpinnings, detailed experimental protocols, and expected spectral data for this compound. The guide emphasizes the causality behind experimental choices to ensure robust and reproducible results, serving as a practical reference for structural elucidation and quality assessment.

Introduction: The Analytical Imperative for 3-Formyl-4-hydroxy-5-methylbenzoic acid

3-Formyl-4-hydroxy-5-methylbenzoic acid is an aromatic compound featuring a strategically substituted benzene ring with carboxylic acid, hydroxyl, formyl (aldehyde), and methyl functional groups. This specific arrangement of electron-withdrawing and electron-donating groups makes it a valuable intermediate in the synthesis of complex pharmaceutical agents and specialty chemicals. The purity and structural integrity of this starting material are critical, as any impurities or isomeric variations can have profound impacts on the yield, safety, and efficacy of the final product.

Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement. UV-Vis and FTIR spectroscopy are powerful, non-destructive techniques that serve as first-line tools for this purpose. UV-Vis spectroscopy provides essential information about the electronic transitions within the molecule's conjugated system, while FTIR spectroscopy offers a detailed "molecular fingerprint" by identifying its specific functional groups and bonding arrangements. This guide provides an in-depth, field-tested approach to applying these techniques for the definitive characterization of this compound.

UV-Vis Spectroscopy: Elucidating Electronic Structure

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[1] For 3-Formyl-4-hydroxy-5-methylbenzoic acid, the chromophore—the part of the molecule that absorbs light—is the entire conjugated system, which includes the benzene ring and the carbonyl (C=O) functions of the carboxylic acid and formyl groups.

The primary electronic transitions expected are π → π* and n → π*.

-

π → π transitions:* These are high-intensity absorptions arising from the excitation of electrons in the conjugated π-system.

-

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of non-bonding (n) electrons, such as those on the oxygen atoms, to an anti-bonding π* orbital. These are often observed as shoulders on the main absorption bands.[1][2]

The position and intensity of the absorption maximum (λmax) are highly sensitive to the solvent environment and the electronic effects of the substituents on the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

This protocol is designed to generate a high-fidelity absorption spectrum for quantitative and qualitative analysis.

Instrumentation: A calibrated, double-beam UV-Vis spectrophotometer is required. The use of matched quartz cuvettes is essential for accuracy in the UV region.

Step-by-Step Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is fully soluble. Spectroscopic grade methanol or ethanol are excellent first choices as they are polar and do not have significant absorbance above 210 nm.

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. This creates a stock solution of known concentration (e.g., 100 µg/mL).

-

Working Solution Preparation: Prepare a dilution of the stock solution to a concentration that will yield an absorbance in the optimal range of 0.2 - 0.8 AU. A typical working concentration would be in the range of 2-10 µg/mL.[3]

-

Instrument Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and run a baseline scan. This digitally subtracts the absorbance of the solvent and any optical mismatch between the cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it twice with small aliquots of the working solution, and then fill it. Place the cuvette back into the sample holder.

-

Spectral Acquisition: Scan the sample across a wavelength range of 200 nm to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance values.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of 3-Formyl-4-hydroxy-5-methylbenzoic acid in methanol is predicted to show multiple absorption bands due to its complex, conjugated structure.

| Expected λmax (nm) | Probable Electronic Transition | Associated Chromophore |

| ~215-225 | π → π | Substituted Benzene Ring |

| ~260-275 | π → π | Conjugated system of the benzene ring and carboxylic acid |

| ~320-340 | π → π* / n → π* | Extended conjugation involving the formyl group |

Note: The exact λmax values and molar absorptivities are empirical and can shift based on solvent polarity and pH.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy probes the vibrational energies of molecular bonds. When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the vibrational frequencies of the bonds within the molecule. The resulting spectrum is a unique pattern of absorption bands that confirms the presence of key functional groups.

For 3-Formyl-4-hydroxy-5-methylbenzoic acid, the FTIR spectrum will be highly informative, with characteristic bands for the hydroxyl, formyl, carboxylic acid, and aromatic moieties.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality FTIR spectra of solid samples.[4] KBr is used because it is transparent to infrared radiation and, under pressure, forms a solid matrix for the sample.

Instrumentation: A calibrated FTIR spectrometer. An agate mortar and pestle and a hydraulic pellet press are also required.

Step-by-Step Methodology:

-

Sample and KBr Preparation: Gently heat spectroscopic grade KBr at ~110 °C for 2-3 hours to remove any adsorbed water, which can interfere with the spectrum. Allow it to cool in a desiccator.

-

Homogeneous Mixture Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[5][6] Transfer both to an agate mortar and grind them together thoroughly until the mixture is a fine, homogeneous powder. This step is critical to reduce light scattering and produce a high-quality spectrum.[7]

-

Pellet Formation: Transfer the powder to the die of a hydraulic press. Apply pressure (typically 8-10 metric tons) for 1-2 minutes.[7][8] The resulting pellet should be thin and transparent.

-

Background Spectrum Acquisition: Place an empty sample holder (or a pellet made of pure KBr) in the spectrometer and run a background scan. This is crucial to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum Acquisition: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The software automatically ratios the sample spectrum against the background. Analyze the resulting spectrum by identifying the positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands.

Expected FTIR Spectral Data

The FTIR spectrum will exhibit a series of absorption bands characteristic of the molecule's functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid, indicative of strong hydrogen bonding (dimer). |

| ~3250 (superimposed) | O-H stretch | Phenolic hydroxyl group. |

| ~2920 | C-H stretch | Methyl group. |

| ~2820 and ~2720 | C-H stretch | Aldehyde (formyl) group, often appearing as two weak bands (Fermi resonance). |

| ~1690 - 1710 | C=O stretch | Carboxylic acid, frequency lowered by conjugation and H-bonding. |

| ~1670 - 1685 | C=O stretch | Aldehyde (formyl) group, frequency lowered by conjugation. |

| ~1600, ~1480 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1420 | O-H bend | In-plane bend of the carboxylic acid group. |

| ~1250 - 1300 | C-O stretch | Coupled stretch from the carboxylic acid and phenolic groups. |

| Below 900 | C-H out-of-plane bend | Bending modes related to the substitution pattern on the aromatic ring. |

Visualizing the Analytical Workflow

The following diagrams provide a clear, high-level overview of the experimental workflows for both spectroscopic techniques.

Caption: High-level workflow for UV-Vis spectroscopic analysis.

Caption: High-level workflow for FTIR spectroscopic analysis via the KBr pellet method.

Conclusion

The synergistic use of UV-Vis and FTIR spectroscopy provides a robust and scientifically sound framework for the characterization of 3-Formyl-4-hydroxy-5-methylbenzoic acid. UV-Vis spectroscopy confirms the integrity of the conjugated electronic system, while FTIR provides unambiguous evidence for the presence and bonding environment of all key functional groups. By following the detailed protocols outlined in this guide, researchers can obtain high-quality, reproducible data essential for verifying the identity, purity, and consistency of this important chemical intermediate, thereby ensuring the reliability of downstream applications in research and development.

References

-

Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176. [Link]

- University of Helsinki. (n.d.). Quick User Guide for FT-IR.

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. ResearchGate. [Link]

-

Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Online Medical Council. [Link]

- Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.

-

Northern Illinois University. (n.d.). FT-IR Sample Preparation. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

- LookChem. (n.d.). Cas 712-53-8, 3-formyl-4-hydroxy-5-methoxybenzoic acid.

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Inflibnet. (n.d.). UV-VIS spectroscopy and Instrumentation technique.

-

Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. [Link]

-

International Journal of Engineering Research & Technology. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

-

ResearchGate. (n.d.). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. moodle.tau.ac.il [moodle.tau.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com.ua [shimadzu.com.ua]

- 5. helsinki.fi [helsinki.fi]

- 6. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 7. kinteksolution.com [kinteksolution.com]

- 8. m.youtube.com [m.youtube.com]

A Mechanistic Guide to the Regioselective Synthesis of 3-Formyl-4-hydroxy-5-methylbenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic chemistry, providing a versatile functional handle for the construction of complex molecules. 3-Formyl-4-hydroxy-5-methylbenzoic acid is a valuable salicylaldehyde derivative, a class of compounds that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a detailed examination of the formylation of 4-hydroxy-5-methylbenzoic acid, with a primary focus on the Reimer-Tiemann reaction as the preferred method for achieving the desired regioselectivity. We will dissect the underlying mechanism, compare alternative synthetic strategies, present a detailed experimental protocol, and offer insights into process optimization and characterization.

Introduction to Aromatic Formylation

Formylation is the process of attaching a formyl group (-CHO) to a molecule.[2] In the context of medicinal chemistry, the aldehyde functionality is a powerful synthetic intermediate, enabling a multitude of transformations such as reductive amination, oxidation to a carboxylic acid, and participation in various condensation and carbon-carbon bond-forming reactions.[2] The target molecule, 3-Formyl-4-hydroxy-5-methylbenzoic acid, belongs to the family of substituted salicylaldehydes. These structures are precursors to a wide range of bioactive compounds and are of significant interest to the drug development community.[1]

Comparative Analysis of Key Formylation Strategies

Several named reactions exist for the formylation of activated aromatic rings, particularly phenols. The choice of method is critical and depends on the substrate's electronic properties, the desired regioselectivity, and tolerance to reaction conditions.

| Reaction | Formylating Agent | Conditions | Key Characteristics | Suitability for Substrate |

| Reimer-Tiemann | Chloroform (CHCl₃) | Strong Base (e.g., NaOH) | Excellent for ortho-formylation of phenols.[3][4] Proceeds via a dichlorocarbene electrophile.[5] Can be exothermic.[6] | High. The powerful ortho-directing phenoxide should strongly favor formylation at the C-3 position. |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic (e.g., TFA, Acetic Acid) | Also favors ortho-formylation of phenols.[7][8] The electrophile is an iminium ion.[9] Yields can be variable.[7] | Moderate. A viable alternative, but the Reimer-Tiemann reaction is often more reliable for simple phenols. |

| Vilsmeier-Haack | DMF / POCl₃ | Mild | Effective for electron-rich aromatics and heterocycles.[10][11] The Vilsmeier reagent is a relatively weak electrophile.[12] | Moderate. The substrate is sufficiently activated, but controlling regioselectivity might be less predictable than with Reimer-Tiemann. |

| Gattermann | HCN / HCl (or Zn(CN)₂) | Lewis Acid (e.g., AlCl₃) | Classic method for phenols and their ethers.[13][14] The toxicity of cyanide is a significant drawback.[15] | Low. While mechanistically possible, the use of highly toxic reagents makes this a less favorable option in modern drug development settings. |

Rationale for Selection: The Reimer-Tiemann reaction is the most suitable method for this synthesis. The substrate, 4-hydroxy-5-methylbenzoic acid, possesses a strongly activating hydroxyl group. Under the strong basic conditions of the reaction, this group is deprotonated to a phenoxide, which is an even more powerful activating and ortho, para-directing group.[3][6] The para position is blocked by the carboxylic acid group, and the C-5 ortho position is occupied by the methyl group. This leaves the C-3 position as the primary site for electrophilic attack, leading to the desired product with high regioselectivity.

The Reimer-Tiemann Reaction: A Mechanistic Deep Dive

The Reimer-Tiemann reaction is a classic electrophilic aromatic substitution that uniquely utilizes a carbene as the electrophile.[4] The mechanism can be dissected into three primary stages.

Stage 1: Generation of the Electrophile (Dichlorocarbene)

The reaction is initiated by the reaction between chloroform and a strong base, typically sodium or potassium hydroxide. The hydroxide ion deprotonates chloroform to form the trichloromethyl carbanion. This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient electrophile, dichlorocarbene (:CCl₂).[3][5][6]

Stage 2: Formation of the Nucleophile (Phenoxide Ion)

Concurrently, the hydroxide base deprotonates the phenolic hydroxyl group of the starting material, 4-hydroxy-5-methylbenzoic acid. This creates a phenoxide ion. The negative charge on the oxygen is delocalized into the aromatic ring, significantly increasing its nucleophilicity and making it highly susceptible to electrophilic attack.[3][6]

Stage 3: Electrophilic Attack and Hydrolysis

The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the sterically accessible and electronically activated C-3 ortho position.[3] This forms a new carbon-carbon bond and results in a dichloromethyl-substituted intermediate. Under the aqueous basic conditions, this intermediate undergoes hydrolysis. The two chlorine atoms are replaced by hydroxyl groups, forming an unstable gem-diol which rapidly loses a molecule of water to yield the final aldehyde. An acidic workup at the end of the reaction is necessary to protonate the phenoxide and carboxylate groups, yielding the final product, 3-Formyl-4-hydroxy-5-methylbenzoic acid.[1][3]

Caption: The Reimer-Tiemann reaction mechanism for the synthesis of 3-Formyl-4-hydroxy-5-methylbenzoic acid.

Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-hydroxy-5-methylbenzoic acid

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 0.1 mol of 4-hydroxy-5-methylbenzoic acid in an aqueous solution of sodium hydroxide (0.4 mol NaOH in 100 mL water).

-

Heating: Gently heat the mixture to 65-70°C using a heating mantle.[1]

-

Addition of Chloroform: Add chloroform (0.12 mol) dropwise from the dropping funnel over a period of approximately 1 hour.[1] Maintain the temperature at 65-70°C. The reaction is exothermic, and external cooling may be required to prevent the temperature from exceeding this range.

-

Reaction: After the addition is complete, continue stirring the mixture at 65-70°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Remove the excess unreacted chloroform by simple distillation or under reduced pressure using a rotary evaporator.

-

Workup - Acidification: Carefully acidify the remaining aqueous solution with dilute HCl until the solution is acidic (test with litmus or pH paper). A precipitate of the crude product should form.

-

Extraction: Cool the mixture in an ice bath and then extract the product with diethyl ether (3 x 50 mL).[1] Combine the organic extracts.

-

Drying and Concentration: Dry the combined ether extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-Formyl-4-hydroxy-5-methylbenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: A streamlined experimental workflow for the Reimer-Tiemann synthesis.

Data and Characterization

Accurate characterization of the starting material and the final product is essential for validating the success of the synthesis.

Physicochemical Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-hydroxy-5-methylbenzoic acid | C₈H₈O₃ | 152.15 | 179-182 | Solid |

| 3-Formyl-4-hydroxy-5-methylbenzoic acid | C₉H₈O₄ | 180.16 | ~240 (Decomposes) | Solid |

(Note: Data for the product is based on closely related analogs like 3-Formyl-4-hydroxybenzoic acid, which has a melting point of 246-250°C[16])

Expected Spectroscopic Data:

-

¹H NMR: The spectrum of the product should show distinct signals for the aldehyde proton (~9.8-10.5 ppm), aromatic protons with specific splitting patterns, the methyl group protons (~2.2-2.5 ppm), and broad, exchangeable signals for the carboxylic acid and phenolic protons.

-

¹³C NMR: Key signals will include the aldehyde carbonyl (~190-200 ppm), the carboxylic acid carbonyl (~165-175 ppm), and distinct signals for the substituted aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and phenol (~3200-3600 cm⁻¹), as well as two distinct C=O stretches for the aldehyde (~1680-1700 cm⁻¹) and the carboxylic acid (~1700-1725 cm⁻¹).[17][18]

References

- BenchChem. (2025).

- Wikipedia. (n.d.). Reimer–Tiemann reaction.

- Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction.

- Wikipedia. (n.d.). Duff reaction.

- JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents. Journal of Chemical and Pharmaceutical Research.

- chemeurope.com. (n.d.). Duff reaction.

- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.

- Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.

- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.

- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Wikipedia. (n.d.). Gattermann reaction.

- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.

- Benchchem. (n.d.).

- SynArchive. (n.d.). Duff Reaction.

- YouTube. (2024). Duff Reaction Mechanism | Organic Chemistry.

- Benchchem. (2025). Formylation Reactions in Medicinal Chemistry: A Core Technical Guide.

- G

- Cambridge University Press & Assessment. (n.d.).

- Organic Reactions. (n.d.).

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Formyl-4-hydroxybenzoic acid 97%.

- MedChemExpress. (n.d.). 3-Formyl-4-hydroxybenzoic acid.

- Benchchem. (2025).

- Benchchem. (2025). 3-Hydroxy-5-(methoxycarbonyl)

- PubChem. (n.d.). 4-Hydroxy-5-formylbenzoic acid.

- Sigma-Aldrich. (n.d.). 3-Formyl-4-hydroxy-5-methoxybenzoic acid.

- ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.

- NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST Chemistry WebBook.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. allen.in [allen.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Duff_reaction [chemeurope.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. One moment, please... [chemistrysteps.com]

- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 14. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 3-ホルミル-4-ヒドロキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

Solubility profile of 3-Formyl-4-hydroxy-5-methylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-Formyl-4-hydroxy-5-methylbenzoic acid in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 3-Formyl-4-hydroxy-5-methylbenzoic acid in various organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the theoretical framework, established experimental protocols, and data interpretation strategies that are fundamental to such an investigation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers, scientists, and drug development professionals with a robust framework for their own experimental work.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences and chemical process development, understanding the solubility of a compound is paramount.[1][2][3] For a drug candidate like 3-Formyl-4-hydroxy-5-methylbenzoic acid, its solubility in different solvent systems dictates its behavior during synthesis, purification, crystallization, and ultimately, its formulation into a viable drug product.[1][2] Poor solubility can lead to significant challenges, including low bioavailability, which can render an otherwise potent API ineffective.[3] This guide will delve into the theoretical and practical aspects of determining the solubility of 3-Formyl-4-hydroxy-5-methylbenzoic acid, providing a roadmap for researchers to generate reliable and reproducible data.

Physicochemical Properties of 3-Formyl-4-hydroxy-5-methylbenzoic acid: A Structural Perspective

The solubility of a molecule is intrinsically linked to its structural and physicochemical properties. 3-Formyl-4-hydroxy-5-methylbenzoic acid is a polysubstituted aromatic compound with the following key functional groups:

-

Carboxylic Acid (-COOH): This is an acidic group capable of donating a proton. It is a strong hydrogen bond donor and acceptor.

-

Hydroxyl Group (-OH): A phenolic hydroxyl group which is weakly acidic and also a potent hydrogen bond donor and acceptor.

-

Formyl Group (-CHO): An aldehyde group which is polar and can act as a hydrogen bond acceptor.

-

Methyl Group (-CH3): A nonpolar, hydrophobic group.

-

Aromatic Ring: The benzene ring itself is largely nonpolar.

The presence of both polar, hydrogen-bonding functional groups and a nonpolar aromatic backbone suggests that 3-Formyl-4-hydroxy-5-methylbenzoic acid will exhibit a nuanced solubility profile. Its solubility will be a balance between its ability to interact with polar and nonpolar solvents.

Expected Solubility Behavior:

-

Polar Protic Solvents (e.g., alcohols, water): The carboxylic acid and hydroxyl groups will facilitate strong hydrogen bonding with these solvents, likely leading to higher solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, which should also promote solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): The nonpolar aromatic ring and methyl group will have some affinity for these solvents, but the polar functional groups will likely limit overall solubility.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The dissolution process can be understood through a thermodynamic cycle involving the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[5]

The solubility of a crystalline solid is also dependent on its crystal lattice energy. A higher melting point often correlates with a stronger crystal lattice, which requires more energy to overcome, thus leading to lower solubility.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[6] This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7][8]

Step-by-Step Experimental Protocol: Shake-Flask Method with HPLC Quantification

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 3-Formyl-4-hydroxy-5-methylbenzoic acid to a series of vials, each containing a different organic solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method for the quantification of 3-Formyl-4-hydroxy-5-methylbenzoic acid. A reversed-phase C18 column with a UV detector is a common choice for benzoic acid derivatives.[8][9]

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of 3-Formyl-4-hydroxy-5-methylbenzoic acid in the samples by comparing their peak areas to the calibration curve.

-

-

Data Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining solubility via the shake-flask method with HPLC quantification.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise table to facilitate comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility of 3-Formyl-4-hydroxy-5-methylbenzoic acid in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | > 100 |

| Ethanol | Polar Protic | 24.5 | > 100 |

| Acetone | Polar Aprotic | 20.7 | 50 - 100 |

| Acetonitrile | Polar Aprotic | 37.5 | 20 - 50 |

| Ethyl Acetate | Moderately Polar | 6.0 | 10 - 20 |

| Dichloromethane | Nonpolar | 9.1 | 1 - 5 |

| Toluene | Nonpolar | 2.4 | < 1 |

| Hexane | Nonpolar | 1.9 | < 0.1 |

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 illustrates the expected solubility trends. The high solubility in polar protic solvents like methanol and ethanol can be attributed to the strong hydrogen bonding interactions between the solvent and the carboxylic acid and hydroxyl groups of the solute. The moderate to good solubility in polar aprotic solvents like acetone and acetonitrile is due to favorable dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors. The decreasing solubility in less polar and nonpolar solvents reflects the dominance of the polar functional groups in the solute, which have unfavorable interactions with nonpolar solvent molecules.